molecular formula C23H16N2O6S2 B2615541 (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 875286-64-9

(E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No. B2615541
CAS RN: 875286-64-9
M. Wt: 480.51
InChI Key: UHTFXCLZVIHQGO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C23H16N2O6S2 and its molecular weight is 480.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

Research demonstrates the synthesis of novel thioxothiazolidin-4-one derivatives, closely related to the chemical structure , which have shown promising anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. These compounds have significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, indicating their potential as anticancer therapies with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Synthesis and Biological Activity

The compound and its derivatives have been the subject of studies focusing on their synthesis and evaluation for various biological activities. For instance, research on thiazolidinone compounds containing the furan moiety has shown moderate to strong antiproliferative activity in human leukemia cell lines, suggesting the significance of the electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009).

Antimicrobial Screening

The antimicrobial screening of related compounds has revealed some possessing comparable efficacy with standard drugs against bacterial and fungal species. This highlights the potential of thioxothiazolidin-4-one derivatives in antimicrobial therapy, indicating a broad spectrum of applications beyond anticancer effects (Patel & Shaikh, 2010).

Trypanocidal and Anticancer Activity

Some derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma brucei species and anticancer activity against human tumor cell lines. The studies found compounds with sub-micromolar concentrations inhibiting parasite growth and showing significant selectivity indices, alongside compounds demonstrating inhibition across various human tumor cell lines (Holota et al., 2019).

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Further research into bis(2-thioxothiazolidin-4-one) derivatives synthesized under microwave conditions revealed potential as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme involved in various cellular processes, including metabolism, cell division, and apoptosis. This opens up new avenues for the treatment of diseases where GSK-3 plays a critical role, such as Alzheimer's disease and bipolar disorder (Kamila & Biehl, 2012).

properties

IUPAC Name

2-[(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6S2/c1-13-7-8-15(11-17(13)25(29)30)18-10-9-16(31-18)12-19-21(26)24(23(32)33-19)20(22(27)28)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,27,28)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTFXCLZVIHQGO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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